N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide
Description
N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-carboxamide core linked to a piperidine moiety substituted with a 5-methylpyrazole group. This structure is designed to optimize interactions with biological targets, particularly in the context of kinase inhibition or chemokine receptor modulation. Its synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with substituted piperidine intermediates under controlled conditions, as exemplified in , where deprotection of a trifluoroacetyl group yields the final product in high purity (97.9% yield) .
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-10-8-13(19-18-10)20-6-2-11(3-7-20)17-14(21)12-9-15-4-5-16-12/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCNVNRFNDHYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the introduction of the pyrazine carboxamide group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, potentially leading to new derivatives with unique properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with pyrazole and piperidine structures exhibit significant antitumor properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results as anticancer agents due to their ability to inhibit specific enzymes involved in tumor progression. These compounds can act as selective inhibitors of protein kinases, which are crucial in cancer cell signaling pathways .
Case Study: Pyrazolo[1,5-a]pyrimidines
A study highlighted the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their capability to inhibit tumor growth in vitro and in vivo models. The structural modifications around the pyrazole ring were essential for enhancing their anticancer activity, indicating a strong structure-activity relationship (SAR) that can be leveraged for drug design .
Antimicrobial Properties
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide and its derivatives have been investigated for their antimicrobial efficacy against various pathogens. The unique chemical structure allows for interaction with bacterial cell walls and metabolic pathways.
Case Study: Anti-Tuberculosis Activity
In a specific study, compounds featuring a similar pyrazole core were tested against Mycobacterium tuberculosis. The results indicated moderate activity against the bacterium, with further SAR studies suggesting that specific functional groups significantly enhance antibacterial potency .
Neurological Applications
The compound's potential in treating neurological disorders has also been explored. Pyrazole derivatives have been associated with neuroprotective effects and modulation of neurotransmitter systems.
Case Study: Cholinesterase Inhibition
Research into related compounds has shown that they can act as dual inhibitors of cholinesterase and monoamine oxidase, enzymes implicated in neurodegenerative diseases like Alzheimer's. These findings suggest that this compound could be developed into therapeutic agents targeting cognitive decline .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the pyrazole and piperidine rings. This flexibility in synthesis is crucial for optimizing pharmacological properties.
| Modification Type | Impact on Activity | Example |
|---|---|---|
| Alkyl substitutions | Enhances lipophilicity | Methyl group on pyrazole |
| Halogenation | Increases binding affinity | Fluorine substitution |
| Functional group addition | Alters solubility and bioavailability | Carboxamide functionality |
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazine-carboxamide derivatives with piperidine or piperazine linkages. Below is a detailed comparison with analogous molecules based on structural features, stability, and pharmacological
Structural Analogues
Pharmacokinetic and Physicochemical Properties
- LogD Values : N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide is expected to have moderate lipophilicity (unreported in evidence). In contrast, N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide has a LogD of -3.05 at pH 7.4, suggesting superior aqueous solubility .
- Analogues like compound 61 exhibit higher stability due to aryl-ether substituents .
Pharmacological Differentiation
- Target Selectivity : The 5-methylpyrazole-piperidine group in the parent compound may enhance selectivity for kinases (e.g., JAK or PI3K isoforms) compared to triazole-containing analogues, which prioritize metal-dependent enzymes .
- Synthetic Accessibility : Derivatives with isopropoxyphenyl groups (e.g., compound 61) require fewer synthetic steps (e.g., direct deprotection) compared to triazole-linked compounds, which demand multi-step heterocyclic assembly .
Key Research Findings
- Degradation Pathways : Oxidative degradation products (BTZ1/BTZ2) suggest the need for stabilized formulations or structural modifications to improve shelf life .
- Biological Potential: Pyrazine-carboxamides with piperidine-pyrazole motifs are under investigation for inflammatory diseases, while triazole variants are explored for antimicrobial applications .
Biological Activity
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1902942-75-9 |
| Molecular Formula | C₁₄H₁₈N₄O |
| Molecular Weight | 290.32 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro tests have demonstrated its effectiveness against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating potent antimicrobial activity .
- Biofilm Inhibition : It significantly inhibited biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in terms of biofilm reduction .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes, which is crucial for its potential therapeutic applications.
Enzyme Activity:
- DNA Gyrase Inhibition : It demonstrated IC₅₀ values between 12.27–31.64 μM, indicating a strong inhibitory activity against DNA gyrase, an essential enzyme for bacterial DNA replication .
- Dihydrofolate Reductase (DHFR) Inhibition : The compound showed IC₅₀ values ranging from 0.52–2.67 μM against DHFR, suggesting it could serve as a lead compound for developing antifolate drugs .
Case Studies and Applications
Several studies have explored the therapeutic potential of pyrazole derivatives, including this compound.
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, such as HeLa and A375. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease by inhibiting neuroinflammatory pathways .
Toxicity Profile
The safety profile of this compound has been assessed through hemolytic activity tests, revealing low toxicity with hemolytic activity percentages ranging from 3.23 to 15.22% compared to Triton X-100 controls . Additionally, the compound exhibited noncytotoxicity with IC₅₀ values greater than 60 μM.
Q & A
Q. What are the typical synthetic pathways for N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazine-2-carboxamide?
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Core structure assembly : Formation of the pyrazole and piperidine rings, followed by coupling with the pyrazine-carboxamide moiety.
- Substitution reactions : Introduction of the 5-methyl group on the pyrazole ring via alkylation or condensation reactions.
- Optimized conditions : Temperature (e.g., 80–120°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., Pd-based for cross-coupling) to enhance yield and purity .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and ring connectivity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.
- Infrared Spectroscopy (IR) : Identification of functional groups like amide bonds (C=O stretch ~1650 cm⁻¹).
- X-ray crystallography : For resolving 3D conformation and stereochemistry .
Advanced Research Questions
Q. How can computational methods guide the prediction of biological activity and structure-activity relationships (SAR)?
- Molecular docking : Used to simulate interactions with targets (e.g., kinases, GPCRs) based on the compound’s pyrazine and piperidine motifs. Software like AutoDock Vina evaluates binding affinities .
- PASS program : Predicts potential biological activities (e.g., antimicrobial, anticancer) by comparing structural features to known databases .
- SAR analysis : Modifying substituents (e.g., methyl groups on pyrazole) and assessing changes in activity using in vitro assays .
Q. How can contradictory data in biological activity studies (e.g., varying IC50 values) be resolved?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to ensure reproducibility.
- Target specificity : Use siRNA knockdown or CRISPR-edited models to confirm on-target effects.
- Dosage optimization : Perform dose-response curves across multiple concentrations to validate efficacy thresholds .
Q. What strategies improve synthetic yield and scalability for this compound?
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
- Catalyst screening : Palladium catalysts for efficient cross-coupling reactions.
- pH and temperature control : Adjusting pH (e.g., basic conditions for amide bond formation) and maintaining 60–80°C to minimize side reactions .
Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated?
- Target hypotheses : Piperidine and pyrazine moieties suggest kinase inhibition (e.g., JAK2, mTOR) or neurotransmitter receptor modulation.
- Validation methods :
- Binding assays : Radioligand competition assays to measure affinity for suspected targets.
- Cellular models : Apoptosis assays (e.g., Annexin V staining) for anticancer activity or cytokine profiling for anti-inflammatory effects .
Q. How do stability and solubility profiles impact preclinical development?
- Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic/oxidative stability.
- Solubility enhancement : Co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) to improve aqueous solubility for in vivo dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
